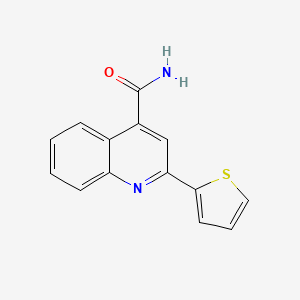

2-(2-thienyl)-4-quinolinecarboxamide

Description

2-(2-Thienyl)-4-quinolinecarboxamide is a heterocyclic compound featuring a quinoline core substituted with a thienyl group at the 2-position and a carboxamide group at the 4-position. Quinoline carboxamides are widely studied for their pharmacological properties, including antibacterial , anticancer, and enzyme inhibitory activities. For example, modifications to the carboxamide side chain (e.g., N-substituents) are known to influence solubility, bioavailability, and target affinity .

Properties

IUPAC Name |

2-thiophen-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c15-14(17)10-8-12(13-6-3-7-18-13)16-11-5-2-1-4-9(10)11/h1-8H,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZJYKNUKAGJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of 2-(2-thienyl)-4-quinolinecarboxamide may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-thienyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thienyl rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline and thienyl derivatives.

Scientific Research Applications

Neuroscience Applications

Dopamine D(3) Receptor Antagonism

The compound exhibits significant activity as a selective antagonist for the dopamine D(3) receptor. This receptor is implicated in several neuropsychiatric disorders, including schizophrenia and other psychotic disorders. The ability of 2-(2-thienyl)-4-quinolinecarboxamide to selectively block this receptor suggests potential applications in developing antipsychotic medications.

- Mechanism of Action : Research indicates that compounds similar to this compound can effectively penetrate the central nervous system (CNS) and demonstrate high oral bioavailability, making them suitable candidates for therapeutic use in treating psychosis.

Oncology Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. These compounds are known to exhibit various mechanisms of action against cancer cells.

- Mechanisms of Action :

- Inhibition of Tubulin Polymerization : Quinoline derivatives can inhibit tubulin polymerization, which is crucial for cell division. This action can lead to cell cycle arrest and apoptosis in cancer cells .

- Targeting Kinases and Topoisomerases : The compound may also affect various kinases and topoisomerases, contributing to its anticancer effects .

Case Study 1: Antipsychotic Development

A study on N-butyl-2-(2-thienyl)-4-quinolinecarboxamide (a derivative of the compound) demonstrated its potential as an antipsychotic agent due to its selective antagonism of the dopamine D(3) receptor. The research illustrated significant behavioral improvements in animal models of psychosis, indicating a promising avenue for further clinical development.

Case Study 2: Cancer Cell Line Testing

In vitro studies have shown that quinoline derivatives, including variants of this compound, exhibit potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). These studies revealed IC50 values indicating high potency, with some derivatives demonstrating enhanced safety profiles compared to existing chemotherapeutics .

Summary Table of Applications

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Neuroscience | Dopamine D(3) receptor antagonism | Treatment for schizophrenia and psychosis |

| Oncology | Inhibition of tubulin polymerization; targeting kinases | Cytotoxic effects on cancer cells; potential for new anticancer therapies |

Mechanism of Action

The mechanism of action of 2-(2-thienyl)-4-quinolinecarboxamide in biological systems involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the thienyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Notes:

- Substitution at the carboxamide nitrogen (e.g., ethylphenyl, chloro-methoxyphenyl) modulates lipophilicity and hydrogen-bonding capacity, impacting pharmacokinetics .

Key Research Findings

Bioactivity Trends : Carboxamide derivatives with flexible N-substituents (e.g., morpholine, piperidine) show higher solubility and bioavailability, as seen in compound 5a5 (97.6% purity, 188.1–189.4°C melting point).

Safety Profiles : Bromophenyl derivatives require stringent handling due to reactivity (UN GHS safety protocols), whereas thienyl analogs may offer safer metabolic pathways due to sulfur’s detoxification role.

Biological Activity

2-(2-Thienyl)-4-quinolinecarboxamide is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.

Chemical Structure

The compound features a quinoline backbone substituted with a thienyl group at the 2-position and a carboxamide functional group at the 4-position. This structural configuration is pivotal for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline, including this compound, exhibit significant anticancer properties.

- Tubulin Inhibition : Many quinoline derivatives act as inhibitors of tubulin polymerization, disrupting microtubule dynamics essential for cell division. For instance, compounds similar to this compound have been shown to bind to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in various cancer cell lines .

- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For example, it has been shown to inhibit VEGFR-2 kinase, which plays a crucial role in tumor angiogenesis .

- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens.

In Vitro Studies

Research indicates that this compound demonstrates activity against mycobacterial species, outperforming traditional antibiotics like isoniazid and pyrazinamide . This suggests potential applications in treating tuberculosis and other mycobacterial infections.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound:

Q & A

Q. Table 1: Representative Synthesis Parameters

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| Activation | PyBOP, DMF, RT | 59% | TLC, precipitation |

| Coupling | NMM, 12h stirring | 59% | H NMR, ESI-MS |

Basic: How are structural and purity characteristics validated for this compound?

Methodological Answer:

Validation relies on spectroscopic and chromatographic methods:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., thienyl protons at δ 6.8–7.5 ppm, quinoline protons at δ 8.1–8.9 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 335.08 for CHNOS) .

- HPLC : Reverse-phase C18 columns with gradient elution (MeCN/HO + 0.1% TFA) assess purity (>95%) .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

- Antimicrobial Activity : Disk diffusion assays on S. aureus or E. coli measure zone-of-inhibition diameters. MIC values are determined via microdilution in Mueller-Hinton broth .

- Receptor Binding : Radioligand displacement assays (e.g., dopamine D3 receptor binding using H-SB-277011) quantify IC values .

Advanced: How can synthetic yields be optimized for scale-up?

Methodological Answer:

- Catalyst Screening : Replace PyBOP with HATU for higher coupling efficiency (reported yield increases from 59% to ~75%) .

- Solvent Optimization : Use DCM/MeCN mixtures to enhance solubility of intermediates, reducing precipitation losses .

- Temperature Control : Microwave-assisted synthesis at 60°C reduces reaction time from 12h to 2h .

Data Contradiction Note : While DMF is standard, its high boiling point complicates purification. Alternative solvents (e.g., THF) may reduce side reactions but lower yields .

Advanced: What structural modifications enhance dopamine D3 receptor selectivity?

Methodological Answer:

- Substituent Effects : Adding electron-withdrawing groups (e.g., -Br at the quinoline 6-position) increases D3 affinity (K < 1 nM) but reduces oral bioavailability .

- Scaffold Hybridization : Hybridizing with tetrahydroisoquinoline (e.g., SB-277011) improves CNS penetration by reducing P-glycoprotein efflux .

Q. Table 2: SAR Trends for Dopamine D3 Antagonists

| Modification | Effect on D3 K | Bioavailability |

|---|---|---|

| 6-Br | ↓ 10-fold | ↓ 30% |

| 2-Thienyl vs. Phenyl | ↑ Selectivity | ↔ |

Advanced: How do computational models predict its metabolic stability?

Methodological Answer:

- DFT Calculations : Becke’s three-parameter hybrid functional (B3LYP) models oxidation sites, identifying thienyl sulfur and quinoline N-oxide formation as metabolic hotspots .

- MD Simulations : Predict CYP3A4 binding modes, highlighting steric clashes with bulky 2-thienyl groups that reduce clearance rates .

Advanced: How to address stability issues during storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials under argon; degradation via photo-oxidation of thienyl groups reduces potency by 40% after 30 days .

- Solvent Choice : Avoid DMSO due to accelerated hydrolysis; lyophilized forms in MeOH/HO show >90% stability at -20°C for 6 months .

Advanced: Resolving contradictory NMR assignments in analogues.

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping quinoline H-3 and H-5 signals (δ 8.2–8.5 ppm) by correlating H-C couplings .

- Isotopic Labeling : N-labeled quinoline derivatives clarify nitrogen adjacency in NOESY spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.